Specific Scientific Field: Entomology, Apiculture
Application Summary: Cymiazole is used as a systemic acaricide to control Acarapis woodi (Rennie), a mite that infests honey bees .
Methods of Application: Cymiazole is dissolved in 50% sucrose syrup and fed to caged honey bees infested with Acarapis woodi . Concentrations of 0.88 mg/ml and higher were found to be effective . A similar experiment involved mixing cymiazole in queen cage candy, which also provided a comparable level of control .
Results or Outcomes: About 80% of adult mites were killed within one week with concentrations of 0.88 mg/ml and higher . After three weeks, the LC50 (lethal concentration to 50% of the population) was 0.03 mg/ml . No adverse effects were observed in bees given effective doses of cymiazole .
Specific Scientific Field: Food Safety, Apiculture
Application Summary: Studies have been conducted to determine the residues of Cymiazole in honey and honey bees .
Methods of Application: The residue of Cymiazole in honey and honey bees is determined using liquid chromatography .
Results or Outcomes: The extraction procedure of Cymiazole from honey bees allowed quantitative recoveries (>90%) in the range of 0.01-20.00 ppm .
Cymiazole, chemically known as 2,4-dimethyl-N-[(2E)-3-methyl-1,3-thiazol-2(3H)-ylidene]aniline, is an acaricide and insecticide primarily used in agricultural practices. It has a molecular formula of C₁₂H₁₄N₂S and is recognized for its effectiveness against various pests. Cymiazole is moderately soluble in water and exhibits volatility, making it useful in various formulations for pest control. It is classified as a synthetic compound and is not persistent in soil systems, although it may persist in some water systems .
Cymiazole exhibits notable biological activity as an acaricide and insecticide. It is effective against a range of pests but poses moderate toxicity to mammals, birds, fish, and honeybees. The compound can bioaccumulate, leading to potential environmental concerns. Additionally, it acts as an irritant to the skin and eyes . Research indicates that cymiazole hydrochloride may have genotoxic effects, particularly concerning the quality of honey when present in hives .
Cymiazole can be synthesized through various methods:
Cymiazole is primarily used in agriculture for pest control due to its efficacy against mites and other insects. Its applications include:
Studies on cymiazole interactions reveal important insights into its biological effects:
Cymiazole shares structural and functional similarities with several compounds used in pest control. Below are some comparable compounds:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
Chlorfenapyr | C₁₄H₁₃ClF₃N | A pro-insecticide that disrupts energy production in insects. |
Amitraz | C₁₃H₁₈N₂ | An acaricide that affects the nervous system of pests. |
Bifenthrin | C₂₃H₂₂ClF₃N₄O₃ | A synthetic pyrethroid known for its broad-spectrum activity against insects. |
Fenpyroximate | C₁₅H₁₅N₃O₂ | Targets specific metabolic pathways in pests while being less toxic to mammals. |
Cymiazole's uniqueness lies in its specific thiazole structure and moderate toxicity profile, distinguishing it from other acaricides and insecticides that may have different mechanisms of action or toxicity levels.
Cymiazole (molecular formula C₁₂H₁₄N₂S) presents a crystalline solid form at ambient conditions, as confirmed by analytical standards [1] [2]. The compound exhibits a melting point of 44°C [3] [4] and a predicted boiling point of 354.0±52.0°C [3] [4], indicating moderate thermal stability. The crystalline structure displays colorless appearance and maintains stability under standard storage conditions [1].
The molecular architecture of cymiazole centers around a thiazole ring system fused with a dimethylphenyl moiety through an imine linkage. This structural arrangement introduces a significant conformational element due to the presence of an E/Z isomerization center [5] [6]. The compound exhibits one E/Z center associated with the C=N double bond connecting the thiazole ring to the aromatic phenyl system [5] [6].
The thiazole heterocycle in cymiazole consists of a five-membered ring containing both sulfur and nitrogen atoms in 1,3-positions [7] [8]. This aromatic heterocycle demonstrates significant π-electron delocalization characteristic of thiazole systems [7] [9]. The thiazole ring exhibits planar geometry with substantial aromatic character, as evidenced by the delocalization of electrons throughout the heterocyclic system [7].
Conformational flexibility in cymiazole primarily arises from rotation around the C-N imine bond and potential torsional variations between the thiazole and phenyl ring systems. The compound adopts a specific geometric configuration designated as the Z-isomer based on International Union of Pure and Applied Chemistry nomenclature [5] [6]. In this configuration, the higher priority groups are positioned on the same side of the C=N double bond, as indicated by the InChI stereochemical descriptor showing (b13-12-) [5] [6].
Theoretical investigations of cymiazole molecular geometry utilize density functional theory computational methods to determine optimal structural parameters [10] [11]. The molecular geometry optimization employs gradient-based algorithms to locate minimum energy conformations on the potential energy surface [12]. Standard computational protocols implement dispersion-corrected density functional theory approaches, particularly methods such as B3LYP-D3 or ωB97X-D with appropriate basis sets for accurate treatment of non-covalent interactions [13].
The optimized molecular structure reveals specific geometric parameters characteristic of the thiazole-phenyl conjugated system. The thiazole ring maintains planarity with C-S and C-N bond lengths consistent with aromatic character. The imine linkage connecting the thiazole to the dimethylphenyl group exhibits C=N double bond character with associated geometric constraints [14].
Quantum chemical calculations predict the ground-state conformation preferences for cymiazole. The computational results indicate favorable intramolecular arrangements that minimize steric repulsion between methyl substituents on the phenyl ring and the thiazole nitrogen atom. The dihedral angle between the thiazole and phenyl ring planes represents a critical geometric parameter influencing molecular stability and electronic properties [14].
Electronic structure calculations provide insight into charge distribution and molecular orbital characteristics. The frontier molecular orbitals reveal electron density concentrations on nitrogen and sulfur heteroatoms, consistent with the nucleophilic character expected for thiazole derivatives [7]. The computed dipole moment and polarizability values correlate with experimental solubility patterns observed for cymiazole [1].
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of cymiazole through proton and carbon-13 analyses [15] [2]. The ¹H NMR spectrum exhibits characteristic signals corresponding to the thiazole ring protons and aromatic phenyl protons. The thiazole ring protons appear in the aromatic region with chemical shifts typical of electron-deficient heterocycles [7]. The dimethylphenyl substituents generate distinct multipicity patterns in the aromatic region, with methyl group signals appearing as singlets in the aliphatic region [2].
Carbon-13 NMR spectroscopy reveals the complete carbon framework of cymiazole with characteristic chemical shifts for each carbon environment. The thiazole carbon atoms exhibit chemical shifts consistent with aromatic heterocyclic systems, while the phenyl carbons display typical aromatic carbon resonances [2]. The methyl carbon signals appear in the aliphatic region with chemical shifts influenced by their proximity to the aromatic ring system [2].
Infrared spectroscopy characterizes the functional group signatures within cymiazole structure [16]. The IR spectrum displays absorption bands corresponding to C=N stretching vibrations characteristic of imine functionality. Aromatic C=C stretching vibrations appear in the expected fingerprint region, while C-H stretching modes from both aromatic and aliphatic components generate distinct absorption patterns [16]. The thiazole ring contributes specific vibrational modes associated with C-S and C-N bond stretching [16].
Mass spectrometry analysis provides molecular ion confirmation and fragmentation patterns for cymiazole [17] [18]. The molecular ion peak appears at m/z 218, corresponding to the molecular formula C₁₂H₁₄N₂S [19] [20]. Fragmentation patterns reveal characteristic losses associated with methyl groups and thiazole ring cleavage, providing structural confirmation through mass spectral interpretation [17]. High-resolution mass spectrometry enables precise molecular weight determination and elemental composition verification [18].
The spectroscopic data collectively confirm the proposed cymiazole structure with complete assignment of all atomic positions. The integration of multiple analytical techniques provides comprehensive structural characterization supporting the identified molecular architecture and stereochemical configuration [15] [2] [16].
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₁₄N₂S | [19] [20] |
Molecular Weight (g/mol) | 218.32 | [20] [3] |
CAS Number | 61676-87-7 | [20] [3] |
IUPAC Name | N-(2,4-dimethylphenyl)-3-methyl-1,3-thiazol-2-imine | [19] [20] |
Melting Point (°C) | 44 | [3] [4] |
Boiling Point (°C) | 354.0±52.0 (Predicted) | [3] [4] |
Density (g/cm³) | 1.11±0.1 (Predicted) | [3] [4] |
pKa | 1.92±0.20 (Predicted) | [3] |
Solubility in Water (g/L) | 0.15 (20°C) | [1] |
Solubility in Benzene (g/L) | 800 (20°C) | [1] |
Vapor Pressure (hPa at 20°C) | 0.0000024 | [1] |
EC Number | 262-890-9 | [20] |
UNII | 7XR6MQQ6BK | [19] [21] |
Form | Crystalline | [1] |
Color | Colorless | [1] |
E/Z Centers | 1 | [5] [6] |
Stereochemistry | Achiral | [5] [6] |
InChI Key | YUAUPYJCVKNAEC-SEYXRHQNSA-N | [20] [14] |
Irritant